Cas no 1805871-37-7 (2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride)

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride and benzimidazole functionalities. The presence of both chloro and difluoromethoxy substituents enhances its utility in constructing complex heterocyclic frameworks, often employed in pharmaceutical and agrochemical applications. Its electrophilic sulfonyl chloride group facilitates further derivatization, enabling the formation of sulfonamides or sulfonate esters. The compound's stability under controlled conditions and high purity make it suitable for precision synthesis. Researchers favor this intermediate for its ability to introduce both halogenated and sulfonated motifs into target molecules, supporting the development of bioactive compounds with tailored properties.
2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride structure
1805871-37-7 structure
Product name:2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride
CAS No:1805871-37-7
MF:C8H4Cl2F2N2O3S
Molecular Weight:317.096765518188
CID:4824292

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride
    • インチ: 1S/C8H4Cl2F2N2O3S/c9-7-13-3-1-2-4(18(10,15)16)6(5(3)14-7)17-8(11)12/h1-2,8H,(H,13,14)
    • InChIKey: LBRFBVSOSQWVHM-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1OC(F)F)N=C(N2)Cl)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 406
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 80.4

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061006839-250mg
2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride
1805871-37-7 98%
250mg
$5,450.16 2022-04-01
Alichem
A061006839-1g
2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride
1805871-37-7 98%
1g
$13,505.16 2022-04-01
Alichem
A061006839-500mg
2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride
1805871-37-7 98%
500mg
$8,325.92 2022-04-01

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride 関連文献

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chlorideに関する追加情報

Professional Introduction to 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1805871-37-7)

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride, identified by the chemical compound code CAS No. 1805871-37-7, is a specialized intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the benzimidazole class, a heterocyclic aromatic structure known for its broad spectrum of biological activities. The presence of functional groups such as chloro, difluoromethoxy, and sulfonyl chloride makes it a versatile building block for further chemical modifications and applications.

The chloro substituent at the 2-position and the difluoromethoxy group at the 4-position contribute significantly to the reactivity and selectivity of this molecule. These features are particularly valuable in medicinal chemistry, where precise functionalization is crucial for developing novel drug candidates. The sulfonyl chloride moiety at the 5-position enhances its utility as a sulfonating agent, enabling the introduction of sulfonamide derivatives—key motifs in many pharmacologically active compounds.

In recent years, benzimidazole derivatives have garnered considerable attention due to their demonstrated efficacy in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The structural flexibility of benzimidazoles allows for the design of molecules with tailored biological properties. For instance, modifications at the 2- and 4-positions can modulate binding affinity to target proteins, while the sulfonyl chloride group facilitates further derivatization into pharmacologically relevant entities.

Current research highlights the role of 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride in the development of next-generation therapeutics. Studies have shown that derivatives of this compound exhibit promising activity against certain resistant strains of pathogens by interfering with critical biological pathways. The difluoromethoxy group, in particular, has been implicated in enhancing metabolic stability and bioavailability, making it an attractive feature for drug design.

The compound’s utility extends beyond pharmaceuticals into agrochemicals, where benzimidazole-based sulfonamides are widely used as herbicides and fungicides. The ability to introduce diverse side chains via sulfonylation allows for fine-tuning of agrochemical properties such as potency, environmental persistence, and crop selectivity. This adaptability underscores the importance of intermediates like 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride in modern chemical synthesis.

From a synthetic chemistry perspective, this compound serves as a valuable precursor for constructing complex scaffolds through nucleophilic substitution reactions. The sulfonyl chloride functionality readily reacts with amines to form sulfonamides, while the chloro group can be displaced by Grignard reagents or organolithium species to introduce alkenyl or alkynyl groups. Such transformations are pivotal in generating novel molecular architectures with enhanced pharmacological profiles.

The growing demand for high-purity intermediates has driven advancements in synthetic methodologies for compounds like CAS No. 1805871-37-7. Modern processes emphasize efficiency, scalability, and sustainability, ensuring that pharmaceutical manufacturers can access these critical building blocks reliably. Innovations in catalytic systems and green chemistry principles have further optimized production routes, reducing waste and energy consumption without compromising yield or quality.

Future directions in research may explore the use of computational modeling to predict the biological activity of derivatives derived from 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride. Machine learning algorithms can analyze structural features and correlate them with experimental data, accelerating the discovery process. This interdisciplinary approach aligns with broader trends in drug development, where computational tools are increasingly integrated into synthetic and medicinal chemistry workflows.

In conclusion, 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1805871-37-7) represents a significant asset in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies evolve and computational techniques advance, this compound will remain a cornerstone in the development of innovative therapeutics and crop protection agents.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD